molecular formula C14H10F3N3O2S B1228081 2,3-Dihydro-5-oxo-N-(3-(trifluoromethyl)phenyl)-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide CAS No. 93501-51-0

2,3-Dihydro-5-oxo-N-(3-(trifluoromethyl)phenyl)-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide

Cat. No. B1228081
CAS RN: 93501-51-0
M. Wt: 341.31 g/mol
InChI Key: CPMZWDDDPRCVHU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazolo[3,2-a]pyrimidine derivatives involves alkylation, cyclization, and substitution reactions. For example, the alkylation of 4-oxo-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile gives S-alkyl derivatives, which upon further reactions can lead to compounds like 3-methyl-5-oxo-5H-7-phenyl-thiazolo(3,2-a)pyrimidine-6-carboxamide through cyclization processes. This illustrates the complex synthetic routes employed to obtain these compounds, involving multiple steps such as desulfurization, cyclization, and substitution to achieve the desired chemical structures (Haiza et al., 2000).

Molecular Structure Analysis

The molecular structure of thiazolo[3,2-a]pyrimidine derivatives is characterized by the presence of a thiazolo ring fused with a pyrimidine ring. These structures have been elucidated using various spectroscopic methods such as NMR and IR spectroscopy. The structure is further confirmed by chemical synthesis routes and spectral studies, indicating the complex nature of these molecules and the importance of precise structural characterization for understanding their chemical behavior (Haiza et al., 2000).

Chemical Reactions and Properties

Thiazolo[3,2-a]pyrimidine derivatives participate in a variety of chemical reactions, including cyclizations, substitutions, and desulfurization processes. These reactions are crucial for the synthesis and functionalization of the compounds, allowing for the introduction of various substituents that significantly affect their chemical properties. The diversity in chemical reactions underscores the versatility and reactivity of these compounds (Haiza et al., 2000).

Physical Properties Analysis

The physical properties of thiazolo[3,2-a]pyrimidine derivatives, such as solubility, melting points, and crystalline forms, are influenced by their molecular structure and substituents. These properties are essential for determining the compounds' suitability for various applications and for understanding their behavior in different environments. The analysis of physical properties is typically conducted using techniques like X-ray crystallography, which provides detailed insights into the compounds' solid-state structures (Sridhar et al., 2006).

Chemical Properties Analysis

The chemical properties of thiazolo[3,2-a]pyrimidine derivatives, such as reactivity, stability, and electronic characteristics, are determined by their molecular frameworks and functional groups. These properties are critical for the compounds' applications in synthesis and for their interactions with other molecules. Detailed chemical property analysis helps in understanding the reactivity patterns and potential applications of these compounds in various chemical reactions and processes (Haiza et al., 2000).

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that certain derivatives of thiazolo[3,2-a]pyrimidine, closely related to the compound , exhibit notable antimicrobial properties. For instance, N,5-Diaryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide hydrochlorides, synthesized through specific chemical reactions, have shown antimicrobial activity (Gein et al., 2015).

Synthesis and Structural Analysis

The synthesis of thiazolo[3,2-a]pyrimidine derivatives has been a subject of study for its potential applications in scientific research. Various methods and chemical reactions have been employed to synthesize these compounds, which are then structurally analyzed for understanding their properties. For example, specific reactions involving thiouracils and dichloro-N-R-maleimides have been used to synthesize pyrrolothiazolopyrimidinetriones, which are structurally similar to the compound (Volovenko et al., 2004).

Insights into Conformational Features

The conformational features of thiazolo[3,2-a]pyrimidine derivatives, closely related to the compound , have been studied. This includes analysis of their molecular structures, supramolecular aggregation, and the impact of varying substituents on their properties (Nagarajaiah & Begum, 2014).

Anti-Inflammatory Applications

Thiazolo[3,2-a]pyrimidine derivatives have been synthesized and tested for their potential anti-inflammatory activities. Studies have found that certain compounds within this class exhibit moderate anti-inflammatory effects, suggesting their potential application in this area (Tozkoparan et al., 1999).

QSAR Analysis for Anti-Inflammatory Potential

Quantitative Structure-Activity Relationship (QSAR) analysis of oxazolo/thiazolo pyrimidine derivatives, which are structurally similar to the compound of interest, has been performed. This analysis helps in understanding how structural variations in these compounds influence their anti-inflammatory potential (Sawant et al., 2012).

properties

IUPAC Name

5-oxo-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N3O2S/c15-14(16,17)8-2-1-3-9(6-8)19-11(21)10-7-18-13-20(12(10)22)4-5-23-13/h1-3,6-7H,4-5H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPMZWDDDPRCVHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC=C(C(=O)N21)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40918372
Record name 5-Oxo-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40918372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro-5-oxo-N-(3-(trifluoromethyl)phenyl)-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide

CAS RN

93501-51-0
Record name 5H-Thiazolo(3,2-a)pyrimidine-6-carboxamide, 2,3-dihydro-5-oxo-N-(3-(trifluoromethyl)phenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093501510
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Oxo-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40918372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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